1H-Pyrazolo[3,4-b]quinoline
Overview
Description
1H-Pyrazolo[3,4-b]quinoline is a heterocyclic compound composed of a pyrazole and quinoline fragment. This compound has garnered significant interest due to its diverse biological and photophysical properties. The structure of this compound allows for various modifications, which can influence its physical, photophysical, and biological characteristics .
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]quinoline can be achieved through several methods:
Friedländer Condensation: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Synthesis from Anthranilic Acid Derivatives: This approach uses anthranilic acid derivatives as starting materials, which undergo cyclization to form the desired compound.
Multicomponent Synthesis: This method involves the reaction of multiple components in a single reaction vessel to form the compound.
Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
1H-Pyrazolo[3,4-b]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and modification of the compound.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds share a similar structure but differ in their biological and photophysical properties.
Pyrrolopyrazines: These compounds have a different heterocyclic system but exhibit similar biological activities.
The uniqueness of this compound lies in its versatile structure, which allows for various modifications and applications in different fields.
Biological Activity
1H-Pyrazolo[3,4-b]quinoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including:
- Friedländer Condensation : This method involves the reaction of anthranilic acid derivatives with appropriate carbonyl compounds.
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to the desired pyrazoloquinoline structure.
- Niementowski Reaction : Utilizes anthranilic acid and ketones or aldehydes to form hydroxy derivatives which can be further transformed into pyrazoloquinolines.
Recent studies have documented over a century of synthetic approaches, highlighting the versatility and adaptability of these methods in generating novel derivatives with enhanced biological properties .
Biological Properties
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Research has shown that various derivatives of this compound possess significant antimicrobial properties. For instance:
- Study Findings : A study synthesized novel derivatives and evaluated their antibacterial and antioxidant activities. Some compounds demonstrated notable effectiveness against specific bacterial strains .
- Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit key metabolic pathways.
Antioxidant Properties
The antioxidant potential of this compound is also noteworthy:
- Research Evidence : Studies indicate that certain derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage linked to various diseases .
Fluorescent Properties
This compound derivatives have been explored as fluorescent sensors:
- Application in Detection : These compounds can selectively detect metal ions such as Zn²⁺ due to their photophysical properties, making them useful in environmental monitoring and biological assays .
Case Studies and Research Findings
Several case studies have highlighted the biological activity and therapeutic potential of this compound:
Study | Focus | Findings |
---|---|---|
Vagdevi et al. (2013) | Antimicrobial Activity | Novel derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. |
Ghosh et al. (2022) | Antioxidant Properties | Compounds demonstrated strong free radical scavenging ability, indicating potential for use in oxidative stress-related conditions. |
Recent Fluorescent Sensor Studies | Detection of Metal Ions | Derivatives effectively detected Zn²⁺ ions with high sensitivity, showcasing their application in biochemical sensing. |
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZLPQUGUOCJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NNC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462223 | |
Record name | 1H-Pyrazolo[3,4-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268-93-9 | |
Record name | 1H-Pyrazolo[3,4-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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